molecular formula C12H16O3 B13447916 Ethyl 2-Ethoxy-4-methylbenzoate-d10

Ethyl 2-Ethoxy-4-methylbenzoate-d10

Cat. No.: B13447916
M. Wt: 218.31 g/mol
InChI Key: PQLJVFJXXWBUPR-IZUSZFKNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10 typically involves the deuteration of Ethyl 2-Ethoxy-4-methylbenzoateOne common method for deuteration is the use of deuterated reagents in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds in bulk quantities. The use of advanced reactors and catalysts ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Ethoxy-4-methylbenzoate-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The deuterium atoms enhance the stability and resistance to metabolic degradation, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C12H16O3

Molecular Weight

218.31 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

PQLJVFJXXWBUPR-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOC1=C(C=CC(=C1)C)C(=O)OCC

Origin of Product

United States

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